molecular formula C15H13NO5 B8696464 2,5-Dimethoxy-3'-nitrobenzophenone

2,5-Dimethoxy-3'-nitrobenzophenone

Cat. No. B8696464
M. Wt: 287.27 g/mol
InChI Key: HNLGUGHHLOMVQN-UHFFFAOYSA-N
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Patent
US03999991

Procedure details

In 1.6 l of methylene chloride was dissolved 280 g of p-dimethoxybenzene and 372 g of m-nitrobenzoyl chloride. In this solution 300 g of aluminum chloride was added with stirring. After being allowed to stand overnight, the mixture was poured into ice water and the organic liquid phase was separated. After the methylene chloride was removed by distillation, the residual product was recrystallized from ethanol to obtain 470 g of pale yellow crystals of the subject compound which had a melting point of 98° C.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
280 g
Type
reactant
Reaction Step Three
Quantity
372 g
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1.[N+:11]([C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17](Cl)=[O:18])([O-:13])=[O:12].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[C:17]([C:16]1[CH:20]=[CH:21][CH:22]=[C:14]([N+:11]([O-:13])=[O:12])[CH:15]=1)=[O:18] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
280 g
Type
reactant
Smiles
COC1=CC=C(C=C1)OC
Name
Quantity
372 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
1.6 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic liquid phase was separated
CUSTOM
Type
CUSTOM
Details
After the methylene chloride was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residual product was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 470 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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